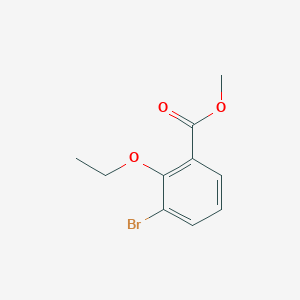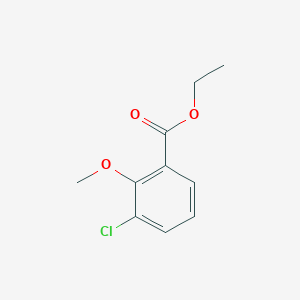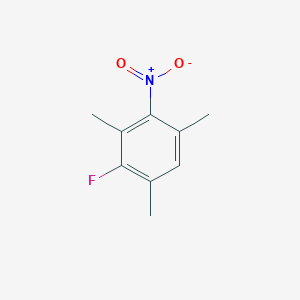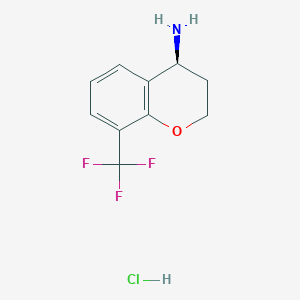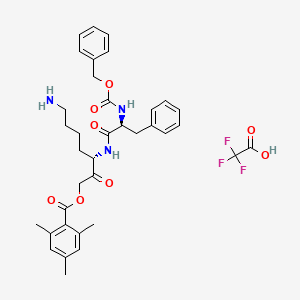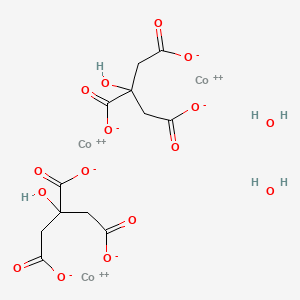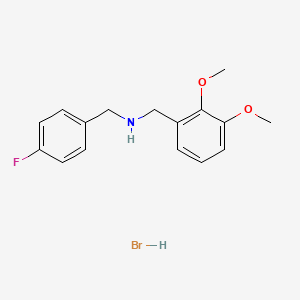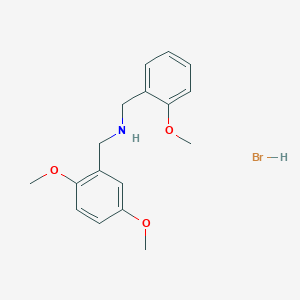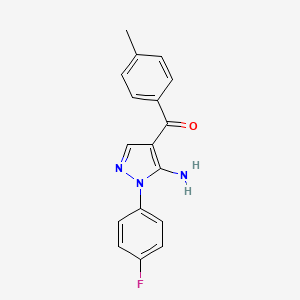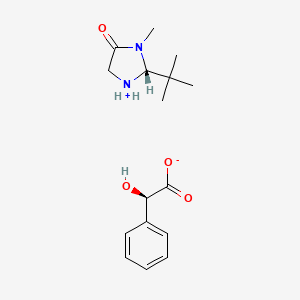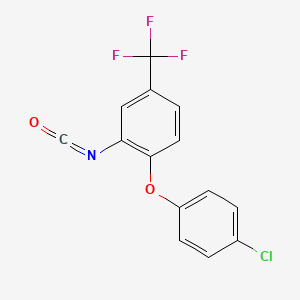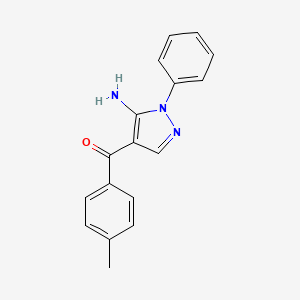
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone (APPM) is a novel compound synthesized from the reaction of 1-phenyl-1H-pyrazol-4-ylmethanone (PPM) and 5-amino-1-phenylpyrazole (APP). APPM is a new member of the pyrazole family and has been found to have a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been found to have a wide range of applications in scientific research. It has been used as a reagent in the synthesis of new compounds, such as 1-(5-amino-1-phenyl-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzene. It has also been used as a ligand in the synthesis of metal complexes, such as copper(II) and nickel(II) complexes. In addition, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been used as a catalyst in the synthesis of organic compounds, such as 1,2-diphenyl-1H-pyrazol-4-ylmethanol.
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is not completely understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming strong bonds with other molecules. This allows it to interact with other molecules and catalyze reactions. In addition, it is believed that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone can form hydrogen bonds with other molecules, which can also facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone are not well understood. However, it has been found to have some anti-inflammatory and antioxidant properties. In addition, it has been found to have some anti-cancer properties, although the exact mechanism of action is not known.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in laboratory experiments is its low cost. It is also relatively easy to synthesize, which makes it a convenient reagent for use in experiments. However, it is important to note that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is a relatively new compound, and its effects on living organisms are not yet fully understood. Therefore, it is important to use caution when using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in experiments.
Future Directions
There are a number of potential future directions for the use of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone. One potential direction is to explore its potential use as a therapeutic agent. It could be used to treat a variety of diseases, such as cancer and inflammation. In addition, further research could be done to explore the potential of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone as a catalyst in organic synthesis. Finally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone involves the reaction of PPM and APP. PPM is synthesized by the reaction of 2-methyl-3-nitrobenzoic acid and 1-phenyl-1H-pyrazol-4-ylmethanol. The reaction of PPM and APP is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as nickel(II) chloride. The reaction produces a mixture of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone and its isomer, 5-amino-1-phenyl-1H-pyrazol-4-ylmethanol ((5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanoneH). The isomer can be separated from the (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone by column chromatography.
properties
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)16(21)15-11-19-20(17(15)18)14-5-3-2-4-6-14/h2-11H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHNASSOYAUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(P-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

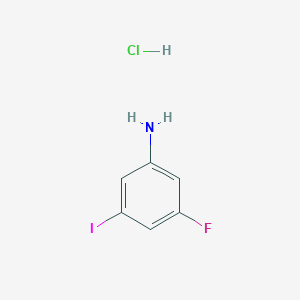
![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

